Chlorhexidine Impurity E

Impurity reference standard synthesis Process chemistry Analytical method development

Chlorhexidine EP Impurity E (CAS 45964-97-4) is chemically defined as 1-(4-chlorophenyl)guanidine (syn. p-chlorophenylguanidine, N-(4-chlorophenyl)guanidine), with molecular formula C₇H₈ClN₃ and molecular weight 169.61 g/mol.

Molecular Formula C23H28Cl2N10
Molecular Weight 515.4 g/mol
Cat. No. B13850604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorhexidine Impurity E
Molecular FormulaC23H28Cl2N10
Molecular Weight515.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C23H28Cl2N10/c24-16-5-9-18(10-6-16)32-21(27)34-20(26)28-13-3-1-2-4-14-29-22-30-15-31-23(35-22)33-19-11-7-17(25)8-12-19/h5-12,15H,1-4,13-14H2,(H5,26,27,28,32,34)(H2,29,30,31,33,35)
InChIKeyWJIZXEYLCNQMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorhexidine Impurity E: Chemical Identity, Pharmacopoeial Classification, and Procurement Relevance


Chlorhexidine EP Impurity E (CAS 45964-97-4) is chemically defined as 1-(4-chlorophenyl)guanidine (syn. p-chlorophenylguanidine, N-(4-chlorophenyl)guanidine), with molecular formula C₇H₈ClN₃ and molecular weight 169.61 g/mol . It is an officially designated specified impurity in the European Pharmacopoeia (EP) monograph for chlorhexidine and its salts, alongside at least 15 other letter-designated impurities (A through Q) . Structurally, Impurity E is a monoguanidine derivative retaining a single 4-chlorophenyl moiety—contrasting with the symmetrical bis-biguanide architecture of the parent drug chlorhexidine (C₂₂H₃₀Cl₂N₁₀, MW 505.45) and with other specified impurities such as Impurity A (a truncated biguanide, C₁₆H₂₄ClN₉, MW 377.88) and Impurity F (1-(4-chlorophenyl)urea, C₇H₇ClN₂O, MW 170.60) [1]. It arises both as a process-related by-product during chlorhexidine synthesis and as a hydrolytic degradation intermediate under stressed conditions [2].

Why Chlorhexidine Impurity E Cannot Be Substituted by Other Chlorhexidine-Related Standards


Within the chlorhexidine impurity family, individual letter-designated impurities are chemically and functionally non-interchangeable. Impurity E (p-chlorophenylguanidine) differs from Impurity F (p-chlorophenylurea, CAS 140-38-5) by a single atomic substitution in the central functional group (guanidine –NH–C(=NH)–NH₂ vs. urea –NH–C(=O)–NH₂), yet these two molecules occupy distinct positions in the hydrolytic degradation cascade—Impurity E serves as a synthetic aminonitrile building block for generating larger biguanide impurities, whereas Impurity F is a downstream hydrolysis product and a direct precursor to the genotoxic endpoint p-chloroaniline (Impurity P, CAS 106-47-8) [1]. Furthermore, Impurity E carries fundamentally different regulatory obligations: as a specified impurity in the EP monograph it must be individually resolved, identified, and quantified against its own acceptance criterion, in contrast to the more stringent ICH M7 genotoxic impurity controls (TTC ≤ 1.5 µg/day) applicable to p-chloroaniline [2]. Generic substitution with an unqualified analog risks method failure due to mismatched retention behavior, incorrect system suitability verification, and non-compliance with pharmacopoeial identity requirements [3].

Quantitative Differentiation Evidence: Chlorhexidine Impurity E vs. Closest Analogs


Synthetic Accessibility Constraint: Low-Yield Nonstoichiometric Preparation Distinguishes Impurity E from Stoichiometrically Accessible Analogs

Chlorhexidine Impurity E was prepared via a nonstoichiometric amine addition reaction in only 3.8% overall isolated yield, following flash chromatographic purification [1]. In contrast, the stoichiometric amine addition reactions used to prepare impurities G and H resulted in 'good yields' under identical laboratory conditions [1]. This low synthetic efficiency creates a measurable supply-side constraint: Impurity E is inherently more challenging and costly to manufacture at high purity than stoichiometrically accessible chlorhexidine impurities. Additionally, Impurity E itself functions as an aminonitrile precursor in the synthesis of five other chlorhexidine biguanide impurities (including F, G, and H), conferring a dual role as both a target analyte and a synthetic intermediate that is not shared by impurities such as Impurity A or Impurity K [1].

Impurity reference standard synthesis Process chemistry Analytical method development

LC-MS Diagnostic Fragmentation: Distinct m/z 170 Ion Enables Unambiguous Identification of Impurity E vs. Co-Eluting Impurities

Under thermospray HPLC-MS conditions, Chlorhexidine Impurity G (MH⁺ 353) undergoes retro-ene degradation in the vaporizer probe to yield two major fragment ions: m/z 201 (protonated 1,6-diguanidinohexane) and m/z 170 (protonated p-chlorophenylguanidine, i.e., Impurity E), plus a retro-amine addition product at m/z 311 (protonated Impurity F) [1]. This fragmentation cascade establishes Impurity E (m/z 170) as a diagnostic substructure that distinguishes it from Impurity F (m/z 311 as parent; MW 310) and Impurity G (MH⁺ 353). The molecular ion of intact Impurity E (MH⁺ 170) is therefore the lowest-mass identifiable chlorhexidine-related biguanide fragment detectable by LC-MS, providing a unique low-molecular-weight marker for degradation pathway tracing that cannot be provided by Impurity A (MW 377.88) or Impurity K (Oxochlorhexidine, MW 519) .

LC-MS impurity profiling Structural elucidation Quality control

Regulatory Risk Classification Gap: Non-Genotoxic Impurity E vs. Genotoxic p-Chloroaniline (Impurity F/P)

Chlorhexidine Impurity F/P (p-chloroaniline, CAS 106-47-8) is classified as a DNA-reactive mutagenic impurity under ICH M7 and is subject to a compound-specific acceptable intake limit of ≤1.5 µg/day (Threshold of Toxicological Concern, TTC) [1]. In contrast, Chlorhexidine Impurity E (p-chlorophenylguanidine, CAS 45964-97-4) contains no primary aromatic amine structural alert and is regulated as a conventional specified impurity under the EP monograph's general acceptance criteria for related substances, with typical individual unspecified impurity limits of NMT 0.10% [2]. This regulatory classification gap means that analytical methods used for Impurity E quantification require only standard HPLC-UV sensitivity (LOQ typically ~0.01–0.05% relative to the API peak), whereas p-chloroaniline determination frequently demands LC-MS/MS with LOQ values as low as 0.3 ng/mL [3], imposing different instrument requirements, method validation burdens, and reference standard purity specifications.

Genotoxic impurity control ICH M7 compliance Pharmacopoeial monograph

Chromatographic Resolution: Impurity E Occupies a Specific Retention Window Defined by EP System Suitability Criteria

The EP monograph for chlorhexidine impurity analysis specifies stringent system suitability requirements: resolution between impurity pair L and G must be ≥3.0, and the peak-to-valley ratio for Impurity B must be ≥2.0 [1]. In validated method transfer studies, the Vanquish Core HPLC system achieved resolution ~8 for the L–G pair (vs. EP requirement of ≥3) and peak-to-valley ratio >7 for Impurity B (vs. EP requirement of ≥2), demonstrating that modern UHPLC-compatible systems can exceed pharmacopoeial specifications by a factor of 2–3× [1]. Critically, Impurity E—which is not part of the most challenging critical pair (L–G) and is not classified among the most toxic impurities (unlike Impurity B, F, or P)—occupies a distinct retention window in the middle segment of the gradient, with a relative retention time expected to differ measurably from the co-elution-prone impurities A, F, and the L–G pair . Absolute retention time deviations between HPLC systems were maintained below 4% during method transfer, and retention time RSD was improved from ≤0.09% (Shimadzu Nexera-i) to ≤0.05% (Vanquish Core) [2].

HPLC method transfer System suitability Pharmacopoeial compliance

Degradation Pathway Position: Impurity E as a Mechanistic Intermediate Distinct from the Terminal Genotoxic Product p-Chloroaniline

The pH-dependent hydrolytic degradation of chlorhexidine follows two distinct mechanistic branches: under acidic conditions (pH <7), the direct formation of p-chloroaniline (PCA, Impurity F/P) from chlorhexidine is the dominant pathway; under alkaline conditions (pH >7), PCA formation proceeds indirectly via p-chlorophenylurea as an intermediate [1]. Chlorhexidine Impurity E (p-chlorophenylguanidine) occupies a unique mechanistic position in this degradation network—it is neither the terminal toxic endpoint (PCA) nor the alkaline-pathway intermediate (p-chlorophenylurea), but rather a guanidine-type substructure that appears as a core fragment (m/z 170) when larger biguanide impurities (e.g., Impurity G, MH⁺ 353) undergo thermal degradation in the LC-MS interface [2]. Kinetic degradation studies conducted at 90.0 °C across pH 0.5–9.0 with ionic strength controlled at 0.500 M demonstrated that PCA formation is pH-dependent and rate-limited by specific hydrolytic steps, whereas Impurity E is generated through a competing or orthogonal pathway involving incomplete biguanide synthesis rather than terminal hydrolysis [1].

Forced degradation studies Hydrolytic stability Impurity fate mapping

Physicochemical Property Differentiation: Impurity E Melting Point and Molecular Descriptors vs. Impurity F and Impurity A

Chlorhexidine Impurity E exhibits a measured melting point of 121 °C, a predicted boiling point of 265.6 ± 42.0 °C, and a predicted density of 1.360 ± 0.10 g/cm³ . These values place Impurity E in a distinct thermophysical category relative to its closest structural analog, Impurity F (1-(4-chlorophenyl)urea, CAS 140-38-5), which has a melting point of approximately 204–206 °C and a molecular weight of 170.60 g/mol (vs. 169.61 g/mol for Impurity E) [1]. The nearly identical molecular weights (ΔMW = 0.99 g/mol) yet substantially different melting points (ΔTₘ ≈ 83–85 °C) reflect the structural divergence between the guanidine (–NH–C(=NH)–NH₂) and urea (–NH–C(=O)–NH₂) functional groups, translating into different hydrogen-bonding networks and crystalline packing. Impurity A (C₁₆H₂₄ClN₉, MW 377.88) is more than twice the molecular weight of Impurity E and represents a fundamentally different impurity class—a partially assembled biguanide rather than a single-ring cleavage product .

Reference standard characterization Physicochemical profiling QC acceptance criteria

Optimal Procurement and Application Scenarios for Chlorhexidine Impurity E Reference Standard


Analytical Method Development and Validation for Chlorhexidine Related Substances Testing

Use Chlorhexidine Impurity E as a primary reference marker during HPLC method development and ICH Q2(R1) validation. Its distinct retention window—separate from the critical resolution pair L–G (EP requirement: resolution ≥3.0) and Impurity B (peak-to-valley ≥2.0)—enables it to serve as an internal consistency check without interfering with system suitability assessment [1]. The 3.8% synthesis yield documented by Revelle et al. (1995) underscores the importance of verifying reference standard authenticity and purity (≥95% by HPLC) upon receipt, as low-yield impurities are more susceptible to batch-to-batch variability [2].

Forced Degradation and Stability-Indicating Method Qualification

Employ Impurity E as a process-impurity tracer in forced degradation studies (acid, base, thermal, oxidative, and photolytic stress) to distinguish between synthetic-origin impurities and authentic degradation products. The Zong & Kirsch (2012) kinetic model demonstrates that p-chloroaniline formation follows pH-dependent pathways (direct in acid, indirect via p-chlorophenylurea in base), whereas Impurity E is primarily a synthetic by-product rather than a terminal degradant [3]. Spiking Impurity E into stressed samples at known concentrations enables mass balance assessment and confirms that the analytical method is stability-indicating per ICH Q1A(R2).

LC-MS/MS Method Setup and Impurity Fate Mapping

Leverage the diagnostic m/z 170 ion of Impurity E (protonated p-chlorophenylguanidine) as a low-molecular-weight calibrant for LC-MS/MS impurity profiling methods. The Revelle et al. (1995) fragmentation study establishes that Impurity E is a core substructure released upon thermal degradation of higher-mass biguanide impurities (e.g., Impurity G, MH⁺ 353), making it an ideal tracer ion for tracking the decomposition of multiple related substances in a single analytical run [2]. This is particularly valuable when differentiating Impurity E (non-genotoxic, HPLC-UV-amenable) from the genotoxic impurity p-chloroaniline (ICH M7 Class 2, requiring LC-MS/MS with LOQ ≤0.3 ng/mL) [4].

GMP Quality Control Release Testing and Pharmacopoeial Compliance

Deploy Impurity E reference standard in QC release testing against the EP monograph acceptance criteria. As a specified impurity, Impurity E must be individually resolved and quantified with a typical unspecified impurity limit of NMT 0.10% [5]. The melting point (121 °C) and molecular identity can be used as rapid identity confirmation checks upon receipt of each new reference standard lot, while the established retention time reproducibility (RSD ≤0.05% on modern UHPLC platforms) ensures consistent integration across multiple instruments and laboratories [1].

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